(Z)-ethyl 2-((2-(2,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate (Z)-ethyl 2-((2-(2,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate
Brand Name: Vulcanchem
CAS No.: 858769-58-1
VCID: VC6286309
InChI: InChI=1S/C22H22O7/c1-5-27-22(24)13(2)28-16-8-9-17-19(12-16)29-20(21(17)23)10-14-6-7-15(25-3)11-18(14)26-4/h6-13H,5H2,1-4H3/b20-10-
SMILES: CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)C(=CC3=C(C=C(C=C3)OC)OC)O2
Molecular Formula: C22H22O7
Molecular Weight: 398.411

(Z)-ethyl 2-((2-(2,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate

CAS No.: 858769-58-1

Cat. No.: VC6286309

Molecular Formula: C22H22O7

Molecular Weight: 398.411

* For research use only. Not for human or veterinary use.

(Z)-ethyl 2-((2-(2,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate - 858769-58-1

Specification

CAS No. 858769-58-1
Molecular Formula C22H22O7
Molecular Weight 398.411
IUPAC Name ethyl 2-[[(2Z)-2-[(2,4-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]propanoate
Standard InChI InChI=1S/C22H22O7/c1-5-27-22(24)13(2)28-16-8-9-17-19(12-16)29-20(21(17)23)10-14-6-7-15(25-3)11-18(14)26-4/h6-13H,5H2,1-4H3/b20-10-
Standard InChI Key GGYBUKITEXOMCS-JMIUGGIZSA-N
SMILES CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)C(=CC3=C(C=C(C=C3)OC)OC)O2

Introduction

Chemical Identity and Molecular Characteristics

(Z)-Ethyl 2-((2-(2,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate is a benzofuran-based organic compound with the following defining characteristics:

PropertyValue
CAS Registry Number858769-58-1
Molecular FormulaC<sub>22</sub>H<sub>22</sub>O<sub>7</sub>
Molecular Weight398.411 g/mol
IUPAC NameEthyl 2-[[(2Z)-2-[(2,4-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]propanoate
SMILES NotationCCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)C(=CC3=C(C=C(C=C3)OC)OC)O2
InChI KeyGGYBUKITEXOMCS-JMIUGGIZSA-N

The Z-configuration of the benzylidene group is critical to its stereochemical stability, influencing its intermolecular interactions and binding affinities.

Structural Analysis and Stereochemical Features

The compound’s structure comprises three distinct domains:

  • Benzofuran Core: A dihydrobenzofuran ring with a ketone group at position 3, contributing to planar rigidity and π-π stacking potential.

  • Benzylidene Moiety: A 2,4-dimethoxy-substituted benzylidene group attached at position 2 of the benzofuran ring. The Z-configuration positions the methoxy groups ortho and para to the methylidene bond, enhancing electronic delocalization.

  • Propanoate Ester: An ethoxycarbonylpropanoate side chain at position 6, providing steric bulk and influencing solubility profiles.

Key Structural Impacts:

  • The 2,4-dimethoxy groups on the benzylidene moiety enhance electron-donating effects, stabilizing the conjugated system.

  • The propanoate ester introduces chirality at the α-carbon, though synthetic routes typically yield racemic mixtures without enantioselective control.

Synthetic Methodologies

General Synthesis Pathway

The synthesis involves a multi-step sequence (Figure 1):

  • Benzylidene Formation: Condensation of 2,4-dimethoxybenzaldehyde with a 3-oxo-2,3-dihydrobenzofuran precursor under acidic conditions.

  • Esterification: Reaction of the intermediate hydroxyl group with ethyl bromopropanoate in the presence of a base (e.g., K<sub>2</sub>CO<sub>3</sub>).

Reaction Conditions:

  • Solvents: Dichloromethane (DCM) or ethanol.

  • Catalysts: Sulfuric acid or p-toluenesulfonic acid for esterification.

Innovations in Benzofuran Synthesis

Recent advances in benzofuran chemistry, such as copper-catalyzed intramolecular O–H/C–H coupling , could be adapted to optimize this compound’s synthesis. For example, Ai et al. demonstrated that copper acetate facilitates dehydrogenative cyclization, potentially improving yield and selectivity for the benzofuran core.

Applications in Scientific Research

Medicinal Chemistry

  • Lead Compound Optimization: The propanoate side chain serves as a modifiable site for structure-activity relationship (SAR) studies.

  • Drug Delivery: Ester groups enhance lipophilicity, potentially improving blood-brain barrier penetration.

Materials Science

  • Organic Electronics: Benzofuran derivatives are explored as semiconductors in organic field-effect transistors (OFETs) .

Challenges and Future Directions

  • Stereoselective Synthesis: Developing asymmetric methods to isolate enantiomers.

  • Solubility Optimization: Modifying the ester group to improve aqueous solubility.

  • Target Identification: High-throughput screening to elucidate precise biological targets.

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